molecular formula C17H10ClNO2 B14440920 6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one CAS No. 73397-08-7

6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one

Cat. No.: B14440920
CAS No.: 73397-08-7
M. Wt: 295.7 g/mol
InChI Key: YKOKEFWYRBTTCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one typically involves the condensation of vitamin K3 with 4-aminophenols under reflux in methanol . Another method involves the reaction of 11-amino-9-mercapto-6-chloro-8,10-diaza-5H-benzo[a]phenoxazin-5-one with 2-aminophenol in an ethanol-water mixture .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can yield amines.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-9-nitro-5H-benzo[a]phenoxazin-5-one
  • 6-methyl-10-nitro-5H-benzo[a]phenoxazin-5-one
  • 6-methyl-5H-benzo[a]phenothiazin-5-one

Uniqueness

6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its chlorine and methyl groups influence its reactivity and interactions with other molecules, making it particularly useful in specific applications such as photoredox catalysis and chemotherapy .

Properties

CAS No.

73397-08-7

Molecular Formula

C17H10ClNO2

Molecular Weight

295.7 g/mol

IUPAC Name

6-chloro-10-methylbenzo[a]phenoxazin-5-one

InChI

InChI=1S/C17H10ClNO2/c1-9-6-7-13-12(8-9)19-15-10-4-2-3-5-11(10)16(20)14(18)17(15)21-13/h2-8H,1H3

InChI Key

YKOKEFWYRBTTCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C(=O)C4=CC=CC=C4C3=N2)Cl

Origin of Product

United States

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